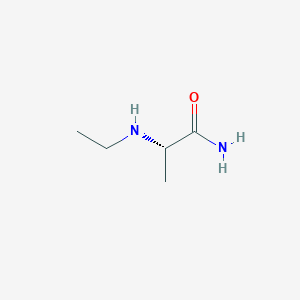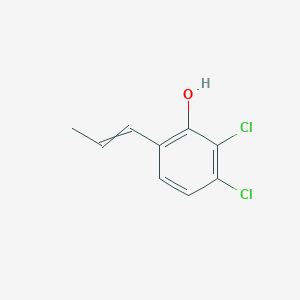
2,3-Dichloro-6-prop-1-enylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-prop-1-enylphenol is an organic compound characterized by the presence of two chlorine atoms and a prop-1-enyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-prop-1-enylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the prop-1-enyl group. One common method involves the chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichlorophenol is then subjected to a Friedel-Crafts alkylation reaction with propene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the prop-1-enyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and alkylation steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2,3-Dichloro-6-prop-1-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Phenols with different substituents replacing the chlorine atoms.
科学研究应用
2,3-Dichloro-6-prop-1-enylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-6-prop-1-enylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the prop-1-enyl group contribute to its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.
4-Allyl-2,6-dimethoxyphenol: Similar structure with different substituents, used in flavors and fragrances.
属性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC 名称 |
2,3-dichloro-6-prop-1-enylphenol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2-5,12H,1H3 |
InChI 键 |
UERCOOUJBZYWMX-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1=C(C(=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


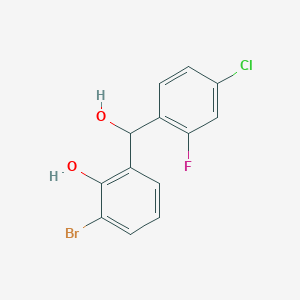
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)
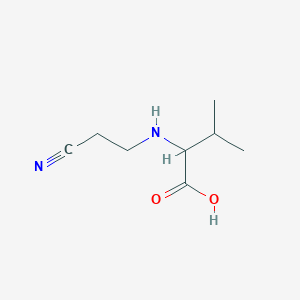

![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
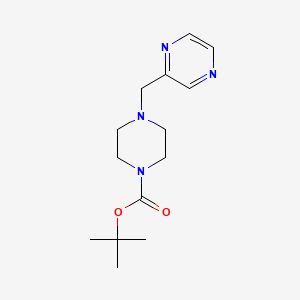
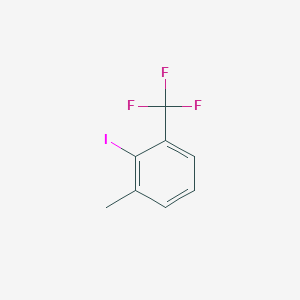
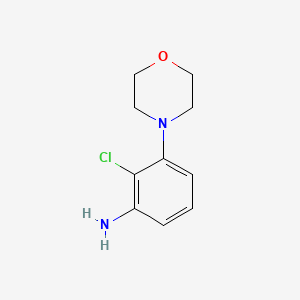
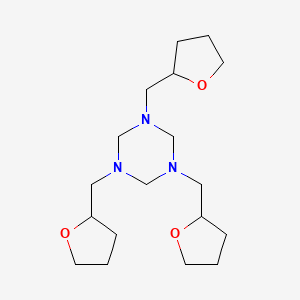
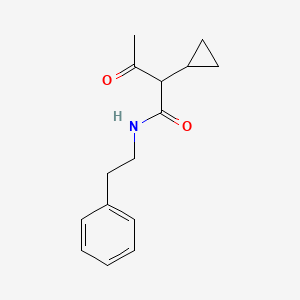
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
